2-Propanone, 1,1-diethoxy-3-phenyl-

Description

BenchChem offers high-quality 2-Propanone, 1,1-diethoxy-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,1-diethoxy-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

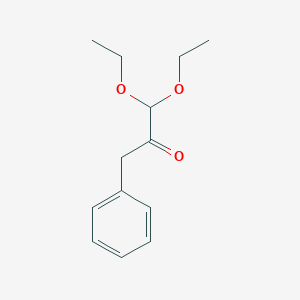

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-3-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYMGSKZVOVUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066473 | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19256-31-6 | |

| Record name | 1,1-Diethoxy-3-phenyl-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19256-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019256316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1-diethoxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxy-3-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanone, 1,1-diethoxy-3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Propanone, 1,1-diethoxy-3-phenyl-, a diethyl ketal of phenylacetone. Phenylacetone is a known metabolite of amphetamine, and its derivatives are of interest in metabolic and toxicological studies. This document details a plausible synthetic route, predicted analytical data, and a discussion of its potential biological relevance.

Introduction

2-Propanone, 1,1-diethoxy-3-phenyl-, also known as 1,1-diethoxy-3-phenylpropan-2-one, is an organic compound with the chemical formula C₁₃H₁₈O₃.[1] It is the diethyl ketal of the ketone phenylacetone (also known as phenyl-2-propanone or P2P). The synthesis of this compound is of interest for creating analytical standards and for studying the metabolism and potential biological activity of phenylacetone derivatives. Phenylacetone itself is a metabolite of amphetamine and is further metabolized in the body.[2] The ketal functional group in 2-Propanone, 1,1-diethoxy-3-phenyl- may influence its metabolic stability and pharmacological profile compared to the parent ketone.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Propanone, 1,1-diethoxy-3-phenyl- is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,1-diethoxy-3-phenylpropan-2-one | [1] |

| Molecular Formula | C₁₃H₁₈O₃ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| CAS Number | 19256-31-6 | [1] |

Synthesis

The synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- can be achieved through the acid-catalyzed ketalization of phenylacetone with triethyl orthoformate. This reaction protects the ketone functional group as a diethyl ketal.

Synthetic Workflow

Caption: Synthetic workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-.

Experimental Protocol

Materials:

-

Phenylacetone (1-phenyl-2-propanone)

-

Triethyl orthoformate

-

Anhydrous ethanol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether for extraction

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of phenylacetone (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Propanone, 1,1-diethoxy-3-phenyl- as a pure compound.

Characterization

The structure and purity of the synthesized 2-Propanone, 1,1-diethoxy-3-phenyl- can be confirmed by various spectroscopic techniques. Predicted spectral data are provided below, based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Phenyl-H |

| ~4.80 | s | 1H | CH(OEt)₂ |

| ~3.60 | q | 4H | OCH₂CH₃ |

| ~2.90 | s | 2H | PhCH₂ |

| ~1.20 | t | 6H | OCH₂CH₃ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~135 | Phenyl-C (quaternary) |

| ~130 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~126 | Phenyl-CH |

| ~102 | CH(OEt)₂ |

| ~62 | OCH₂CH₃ |

| ~45 | PhCH₂ |

| ~15 | OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the C-O bonds of the ketal.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | m | Aromatic C-H stretch |

| ~2975-2850 | s | Aliphatic C-H stretch |

| ~1725 | s | C=O stretch |

| ~1600, 1495, 1450 | m | Aromatic C=C stretch |

| ~1120, 1060 | s | C-O stretch (ketal) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for ketals and phenyl-substituted compounds.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 222 | Low | [M]⁺ |

| 177 | Moderate | [M - OCH₂CH₃]⁺ |

| 149 | High | [M - CH(OEt)₂]⁺ |

| 103 | High | [CH(OEt)₂]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Biological Context: Metabolism of Phenylacetone

Phenylacetone is a known human metabolite of amphetamine, formed via oxidative deamination catalyzed by flavin-containing monooxygenase 3 (FMO3).[2] Once formed, phenylacetone can undergo further metabolism. The presence of the diethyl ketal in 2-Propanone, 1,1-diethoxy-3-phenyl- would likely alter this metabolic pathway, potentially making it more resistant to oxidation or leading to hydrolysis back to phenylacetone.

Phenylacetone Metabolic Pathway

Caption: Metabolic pathway of phenylacetone.

Conclusion

This technical guide outlines a robust methodology for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- and provides a detailed, albeit predictive, characterization profile. The synthesis via acid-catalyzed ketalization of phenylacetone is a standard and reliable method. The provided spectral data predictions serve as a valuable reference for researchers working on the synthesis and identification of this compound. The biological context provided, focusing on the metabolism of the parent ketone, phenylacetone, highlights the potential utility of 2-Propanone, 1,1-diethoxy-3-phenyl- as a tool in metabolic and toxicological research. Further studies are warranted to determine the specific biological activities and metabolic fate of this ketal derivative.

References

"physical and chemical properties of 1,1-diethoxy-3-phenylpropan-2-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-diethoxy-3-phenylpropan-2-one is an organic compound belonging to the class of α-keto acetals. This structure incorporates a ketone functional group and a diethyl acetal. The acetal group serves as a protecting group for a terminal aldehyde, making this molecule a valuable intermediate in organic synthesis. Its structure allows for selective reactions at the ketone position while the masked aldehyde remains inert, or vice-versa, providing significant synthetic utility. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols.

Compound Identification and Physical Properties

The fundamental identifiers and physical properties of 1,1-diethoxy-3-phenylpropan-2-one are summarized below. While experimentally determined data for some properties are scarce, computed values provide reliable estimates for research purposes.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1,1-diethoxy-3-phenylpropan-2-one | [PubChem][1] |

| Synonyms | 1,1-Diethoxy-3-phenylacetone, 3-Phenylpyruvaldehyde diethyl acetal, 2-Propanone, 1,1-diethoxy-3-phenyl- | [PubChem, Chemical-Suppliers.com][1][2] |

| CAS Number | 19256-31-6 | [PubChem][1] |

| Molecular Formula | C₁₃H₁₈O₃ | [PubChem][1] |

| Molecular Weight | 222.28 g/mol | [PubChem][1] |

| Canonical SMILES | CCOC(C(=O)CC1=CC=CC=C1)OCC | [PubChem][1] |

| InChI Key | LFYMGSKZVOVUKZ-UHFFFAOYSA-N | [PubChem][1] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Physical State | Liquid | At room temperature | [ChemicalBook][3] |

| Appearance | Colorless to light yellow | [ChemicalBook][3] | |

| Boiling Point | ~145-150 °C at 10 mmHg | Estimated. Based on similar structures. Experimental data not available. | N/A |

| Melting Point | N/A | Not applicable (liquid at STP) | N/A |

| Density | ~1.03 g/cm³ | Estimated. Based on similar structures. Experimental data not available. | N/A |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. | General property of similar organic compounds. | [PubChem][4] |

| XLogP3-AA | 2.1 | Computed measure of hydrophobicity. | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | Computed | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | Computed (from the three oxygen atoms) | [PubChem][1] |

| Rotatable Bond Count | 7 | Computed | [PubChem][1] |

| Refractive Index | ~1.49 | Estimated. Based on similar structures. Experimental data not available. | N/A |

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | [ChemicalBook][3] |

Chemical Properties and Reactivity

1,1-diethoxy-3-phenylpropan-2-one possesses two key functional groups that dictate its chemical behavior: a ketone and an acetal.

-

Ketone Reactivity : The ketone carbonyl group is susceptible to nucleophilic attack. It can undergo a variety of standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or conversion to an amine via reductive amination. The adjacent methylene group is activated and can be deprotonated by a strong base to form an enolate, which can then participate in alkylation or aldol-type reactions.

-

Acetal Stability and Hydrolysis : The diethyl acetal is stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality. However, it is readily hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) to reveal the parent aldehyde, yielding phenylpyruvaldehyde. This selective deprotection is a cornerstone of its synthetic utility.

-

Stability : The compound is generally stable under recommended storage conditions (refrigerated at 2-8°C).[3] Exposure to strong acids will cause decomposition via hydrolysis of the acetal. It is incompatible with strong oxidizing agents.

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for synthesizing α-keto acetals is the reaction of a Grignard reagent with an appropriate ester derivative, such as a Weinreb amide or an acyl chloride of a protected glyoxylic acid. The following protocol describes the synthesis from ethyl diethoxyacetate and benzylmagnesium chloride.

Reaction Scheme: (C₂H₅O)₂CHCOOC₂H₅ + C₆H₅CH₂MgCl → 1,1-diethoxy-3-phenylpropan-2-one

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Benzyl chloride

-

Ethyl diethoxyacetate

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small portion of a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction (indicated by heat and disappearance of the iodine color).

-

Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of benzylmagnesium chloride.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of ethyl diethoxyacetate (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by silica gel column chromatography, typically using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure 1,1-diethoxy-3-phenylpropan-2-one.

-

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅ -) |

| ~ 4.85 | Singlet | 1H | Acetal proton (-CH (OEt)₂) |

| ~ 3.85 | Singlet | 2H | Methylene protons (-C(=O)-CH₂ -Ph) |

| ~ 3.50 - 3.70 | Quartet | 4H | Methylene protons of ethoxy groups (-O-CH₂ -CH₃) |

| ~ 1.20 | Triplet | 6H | Methyl protons of ethoxy groups (-O-CH₂-CH₃ ) |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | Ketone Carbonyl (C =O) |

| ~ 134 | Quaternary Aromatic Carbon (C -CH₂) |

| ~ 129.5 | Aromatic CH (C H) |

| ~ 128.8 | Aromatic CH (C H) |

| ~ 127.2 | Aromatic CH (C H) |

| ~ 102 | Acetal Carbon (C H(OEt)₂) |

| ~ 64 | Ethoxy Methylene Carbon (-O-C H₂-CH₃) |

| ~ 45 | Methylene Carbon (-C(=O)-C H₂-Ph) |

| ~ 15 | Ethoxy Methyl Carbon (-O-CH₂-C H₃) |

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 222 (likely to be of low intensity).

-

Major Fragments:

-

m/z = 177: Loss of an ethoxy radical (•OCH₂CH₃).

-

m/z = 149: Loss of an ethoxy group followed by loss of ethylene (C₂H₄) via McLafferty rearrangement, or loss of the diethoxy-methyl radical.

-

m/z = 103: [CH(OEt)₂]⁺, a characteristic fragment for diethyl acetals.

-

m/z = 91: [C₇H₇]⁺, the tropylium ion, a very common fragment from benzyl groups.

-

m/z = 77: [C₆H₅]⁺, the phenyl cation.

-

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described in section 4.1.

Acetal Hydrolysis Mechanism

This diagram shows the key steps in the acid-catalyzed hydrolysis of the acetal functional group to yield the corresponding aldehyde.

References

- 1. 2-Propanone, 1,1-diethoxy-3-phenyl- | C13H18O3 | CID 87992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-diethoxy-3-phenylpropan-2-one | CAS 19256-31-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1,1-diethoxy-3-phenylacetone | 19256-31-6 [chemicalbook.com]

- 4. 1,3-Diphenyl-2-propanone | C15H14O | CID 7593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Propanone, 1,1-diethoxy-3-phenyl-: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-Propanone, 1,1-diethoxy-3-phenyl-, also known as 1,1-diethoxy-3-phenylpropan-2-one. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for obtaining such spectra, and includes visualizations to illustrate key analytical pathways.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for 2-Propanone, 1,1-diethoxy-3-phenyl- in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including phenylacetone and various diethyl acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.80 | Singlet | 1H | Methine proton (-CH(OEt)₂) |

| ~ 3.80 | Singlet | 2H | Methylene protons (-CH₂-Ph) |

| ~ 3.60 | Quartet | 4H | Methylene protons (-O-CH₂-CH₃) |

| ~ 1.20 | Triplet | 6H | Methyl protons (-O-CH₂-CH₃) |

¹³C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 205 | Carbonyl carbon (C=O) |

| ~ 135 | Quaternary aromatic carbon (C-Ph) |

| ~ 128 - 130 | Aromatic carbons (CH-Ph) |

| ~ 102 | Acetal carbon (-CH(OEt)₂) |

| ~ 62 | Methylene carbons (-O-CH₂-CH₃) |

| ~ 50 | Methylene carbon (-CH₂-Ph) |

| ~ 15 | Methyl carbons (-O-CH₂-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1725 | Strong | Ketone C=O stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~ 1150 - 1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₂CH₃]⁺ |

| 149 | [M - CH(OCH₂CH₃)₂]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Propanone, 1,1-diethoxy-3-phenyl-.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1.0 second.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Employ proton decoupling to simplify the spectrum.

-

Set the spectral width to approximately 240 ppm.

-

Use a 45-degree pulse width.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly as a thin film. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The data is typically reported in terms of transmittance (%).

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

The data will be a plot of relative intensity versus mass-to-charge ratio (m/z).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

A Comprehensive Technical Guide to 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK 11195)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK 11195. Initially associated with CAS number 19256-31-6 in some literature, it is now definitively registered under CAS number 85532-75-8. This document details its chemical structure, physicochemical properties, and its significant role as a high-affinity ligand for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. The guide includes summaries of its biological activities, particularly in the contexts of apoptosis and neuroinflammation, and provides detailed experimental protocols for its synthesis, purification, and key biological assays. Visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate a deeper understanding of its mechanisms of action and applications in research and drug development.

Chemical Identity and Structure

PK 11195 is a synthetic isoquinoline carboxamide derivative.

Chemical Name: 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide[1] CAS Number: 85532-75-8[1] Synonyms: PK11195, RP 52028[2]

Chemical Structure:

Figure 1. 2D Chemical Structure of PK 11195.

Physicochemical Properties

A summary of the key physicochemical properties of PK 11195 is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁ClN₂O | [1] |

| Molecular Weight | 352.86 g/mol | |

| Appearance | White crystalline powder | [3] |

| Melting Point | Not available | |

| Boiling Point | 511.7 ± 45.0 °C (Predicted) | [3] |

| pKa | 1.76 ± 0.50 (Predicted) | |

| Solubility | Soluble in DMSO (up to 25 mg/mL or 100 mM) and Ethanol (up to 15 mg/mL or 50 mM). | [1][3][4] |

| Storage | Store at room temperature as a solid. Solutions in DMSO can be stored at -20°C for up to one month. | [4] |

Biological Activity and Signaling Pathways

PK 11195 is a potent and selective antagonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[5] TSPO is involved in various cellular processes, including steroidogenesis, apoptosis, and neuroinflammation.

Apoptosis Induction

PK 11195 has been shown to induce apoptosis in various cancer cell lines.[6] Although the precise mechanism is still under investigation, it is believed to involve the modulation of the mitochondrial permeability transition pore (mPTP), a key regulator of apoptosis. By binding to TSPO, PK 11195 can influence the pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family that interact with the mPTP complex.

Figure 2. Simplified signaling pathway of PK 11195-induced apoptosis.

Neuroinflammation and NLRP3 Inflammasome

In the context of neuroinflammation, PK 11195 has demonstrated anti-inflammatory effects. It can suppress the activation of microglia, the primary immune cells of the central nervous system. One of the key pathways modulated by PK 11195 is the NLRP3 inflammasome pathway.[7] By inhibiting the activation of the NLRP3 inflammasome, PK 11195 can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.[7]

Figure 3. PK 11195-mediated inhibition of the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PK 11195.

Synthesis of PK 11195

The synthesis of PK 11195 can be achieved through a multi-step process. A general synthetic route involves the reaction of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid with N-methyl-sec-butylamine.[2]

Experimental Workflow for Synthesis:

Figure 4. General synthetic workflow for radiolabeled PK 11195.

A detailed protocol for the synthesis of the non-radiolabeled compound is as follows:

-

Preparation of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid: This intermediate can be synthesized from 2-chlorobenzophenone through a series of reactions.

-

Amide Coupling: 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is activated, for example with a coupling reagent like HATU or by conversion to the acid chloride.

-

The activated carboxylic acid is then reacted with N-methyl-sec-butylamine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure PK 11195.

Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO using [³H]PK11195.

Materials:

-

[³H]PK11195 (specific activity ~80 Ci/mmol)

-

Unlabeled PK 11195

-

Test compounds

-

Membrane preparations from cells or tissues expressing TSPO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled PK 11195 in assay buffer.

-

In a 96-well plate, add assay buffer, membrane preparation (typically 50-100 µg of protein), and [³H]PK11195 (at a concentration close to its Kd, e.g., 1-5 nM).

-

Add the test compound or unlabeled PK 11195 to the respective wells. For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.[8]

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of PK 11195 on cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

PK 11195

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PK 11195 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for Cell Viability Assay:

References

- 1. PK11195, benzodiazepine receptor antagonist (CAS 85532-75-8) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE CAS#: 85532-75-8 [m.chemicalbook.com]

- 4. PK 11195 | PBR Antagonist | Hello Bio [hellobio.com]

- 5. PK 11195 - Wikipedia [en.wikipedia.org]

- 6. 1-(2-CHLOROPHENYL)-N-METHYL-N-(1-METHYLPROPYL)-3-ISOQUINOLINECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,1-diethoxy-3-phenylpropan-2-one from Phenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-diethoxy-3-phenylpropan-2-one, a valuable intermediate in organic synthesis, starting from phenylacetone. The synthesis is a two-step process involving an initial oxidation followed by an acetalization reaction. This document details the experimental protocols, presents relevant quantitative data, and visualizes the chemical pathways.

Synthetic Pathway Overview

The conversion of phenylacetone to 1,1-diethoxy-3-phenylpropan-2-one proceeds through a two-step synthetic route. The first step is the oxidation of the α-methylene group of phenylacetone to yield the intermediate, phenylglyoxal (1-phenylpropane-1,2-dione). The subsequent step involves the selective acetalization of the aldehyde functional group of phenylglyoxal with ethanol to form the final product.

Caption: Overall synthetic pathway from phenylacetone to 1,1-diethoxy-3-phenylpropan-2-one.

Step 1: Oxidation of Phenylacetone to Phenylglyoxal

The oxidation of the α-methylene group adjacent to the carbonyl in phenylacetone is effectively achieved using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1] This method is widely used for the conversion of ketones to α-dicarbonyl compounds.[2]

Experimental Protocol: Riley Oxidation

This protocol is adapted from the well-established procedure for the oxidation of acetophenone to phenylglyoxal, which is structurally analogous to the oxidation of phenylacetone.[3]

Materials:

-

Phenylacetone (C₉H₁₀O)[4]

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of selenium dioxide (1.0 eq.) in 1,4-dioxane and a small amount of water is prepared.[3]

-

The mixture is heated to 50-55 °C with stirring until the selenium dioxide has completely dissolved.[3]

-

Phenylacetone (1.0 eq.) is added to the solution in one portion.[3]

-

The reaction mixture is then heated to reflux and maintained at this temperature with continuous stirring for approximately 4 hours.[3]

-

Upon completion, the hot solution is decanted from the precipitated selenium.

-

The dioxane and water are removed by distillation.

-

The crude phenylglyoxal is then purified by vacuum distillation.[3]

Quantitative Data for Oxidation

The following table summarizes the key quantitative data for the reactants and the expected product of the oxidation step. The yield is based on analogous reactions reported in the literature.[3]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalent | Expected Yield (%) |

| Phenylacetone | C₉H₁₀O | 134.18[4] | 1.0 | - |

| Selenium Dioxide | SeO₂ | 110.97 | 1.0 | - |

| Phenylglyoxal | C₉H₈O₂ | 148.16 | - | 69-72[3] |

Mechanism of Riley Oxidation

The mechanism of the Riley oxidation involves the enol form of the ketone attacking the electrophilic selenium dioxide. This is followed by a series of steps leading to the formation of the α-dicarbonyl compound and elemental selenium.[5][6]

Caption: Simplified workflow of the Riley oxidation mechanism.

Step 2: Acetalization of Phenylglyoxal

The second step is the protection of the more reactive aldehyde group of phenylglyoxal as a diethyl acetal. This is a standard acid-catalyzed reaction with ethanol.

Experimental Protocol: Acetalization

This protocol is based on general procedures for acetal formation.

Materials:

-

Phenylglyoxal (C₉H₈O₂)

-

Ethanol (absolute)

-

Acid Catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Inert Solvent (e.g., toluene or benzene)[7]

Procedure:

-

Phenylglyoxal (1.0 eq.) is dissolved in an inert solvent such as toluene in a round-bottomed flask.

-

A slight excess of absolute ethanol (2.0-2.2 eq.) is added to the solution.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.[7]

-

The flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

-

After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the resulting crude 1,1-diethoxy-3-phenylpropan-2-one can be purified by vacuum distillation.

Quantitative Data for Acetalization

The following table summarizes the key quantitative data for the acetalization step.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalent | Expected Yield (%) |

| Phenylglyoxal | C₉H₈O₂ | 148.16 | 1.0 | - |

| Ethanol | C₂H₆O | 46.07 | 2.0-2.2 | - |

| 1,1-diethoxy-3-phenylpropan-2-one | C₁₃H₁₈O₃ | 222.28[8] | - | High |

Summary of Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Phenylacetone | 1-Phenylpropan-2-one | 103-79-7[4] | C₉H₁₀O | 134.18[4] | Colorless oil[9] |

| Phenylglyoxal | 1-Phenyl-1,2-propanedione | 1074-18-6 | C₉H₈O₂ | 148.16 | Yellow liquid |

| 1,1-diethoxy-3-phenylpropan-2-one | 1,1-diethoxy-3-phenylpropan-2-one | 19256-31-6[8] | C₁₃H₁₈O₃ | 222.28[8] | - |

Safety Considerations

-

Selenium Dioxide (SeO₂): This reagent is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.

-

Phenylacetone: This compound is a controlled substance in many jurisdictions and may require special permits for handling and use.[4][9]

-

Acids: Strong acid catalysts should be handled with appropriate personal protective equipment.

-

All experimental procedures should be carried out by trained personnel in a suitable laboratory setting. A thorough risk assessment should be conducted before commencing any chemical synthesis.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Riley Oxidation | NROChemistry [nrochemistry.com]

- 6. Riley oxidation - Wikipedia [en.wikipedia.org]

- 7. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume - Google Patents [patents.google.com]

- 8. 2-Propanone, 1,1-diethoxy-3-phenyl- | C13H18O3 | CID 87992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenylacetone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Acetal Formation Mechanism for 2-Propanone, 1,1-diethoxy-3-phenyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism for the formation of 2-Propanone, 1,1-diethoxy-3-phenyl-, a diethyl acetal of phenylacetone (also known as 1-phenyl-2-propanone). This guide details the underlying chemical principles, offers a generalized experimental protocol, and presents the reaction mechanism through clear visualizations.

Introduction

Acetal formation is a fundamental reaction in organic chemistry, primarily utilized for the protection of carbonyl groups in aldehydes and ketones.[1] The conversion of a ketone to an acetal involves the reaction of the ketone with two equivalents of an alcohol in the presence of an acid catalyst.[2] This process is reversible and the removal of water is crucial to drive the equilibrium towards the acetal product.[2]

The target molecule, 2-Propanone, 1,1-diethoxy-3-phenyl-, is the diethyl acetal of 1-phenyl-2-propanone. Understanding its formation is critical for synthetic strategies involving the modification of other functional groups in the presence of a ketone.

The Core Mechanism of Acetal Formation

The formation of 2-Propanone, 1,1-diethoxy-3-phenyl- from 1-phenyl-2-propanone and ethanol proceeds via a two-stage acid-catalyzed nucleophilic addition-elimination mechanism.

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 1-phenyl-2-propanone by an acid catalyst (e.g., HCl, H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation: A subsequent deprotonation of the resulting oxonium ion by a weak base (e.g., another molecule of ethanol) yields a neutral hemiacetal intermediate.

Stage 2: Acetal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting protonated acetal regenerates the acid catalyst and yields the final product, 2-Propanone, 1,1-diethoxy-3-phenyl-.

The entire process is a sequence of equilibria. To obtain a high yield of the acetal, the water formed during the reaction must be removed, typically by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[3]

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the formation of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Caption: Acid-catalyzed formation of a diethyl acetal from a ketone.

Experimental Protocol: A Generalized Approach

Materials:

-

1-Phenyl-2-propanone

-

Triethyl orthoformate

-

Ethanol (anhydrous)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or acidic resin)

-

Anhydrous sodium bicarbonate or other suitable base for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-2-propanone, a molar excess of triethyl orthoformate, and anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of the chosen acid catalyst to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extraction: Extract the product into an organic solvent.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over an anhydrous drying agent, and then remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-Propanone, 1,1-diethoxy-3-phenyl-.

Quantitative Data

Specific quantitative data for the synthesis of 2-Propanone, 1,1-diethoxy-3-phenyl- is not extensively reported. However, general acetalization reactions, when driven to completion by the removal of water, can achieve high yields. For instance, a general method for acetalization using trace amounts of hydrochloric acid reports yields for various ketones, often exceeding 90%.[1]

The table below presents a generalized summary of reaction parameters that can be expected for the synthesis of diethyl acetals from ketones.

| Parameter | Typical Range/Value | Notes |

| Substrate | 1-Phenyl-2-propanone | - |

| Reagents | Ethanol, Triethyl orthoformate | Triethyl orthoformate acts as a dehydrating agent. |

| Catalyst | H₂SO₄, p-TsOH, HCl | Typically used in catalytic amounts (e.g., 0.1 mol%).[1] |

| Reaction Time | 1 - 24 hours | Dependent on temperature and catalyst. |

| Temperature | Room Temperature to Reflux | Higher temperatures can accelerate the reaction. |

| Yield | Generally high (>80-90%) | Dependent on efficient water removal. |

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Caption: General workflow for the synthesis of a diethyl acetal.

Conclusion

The formation of 2-Propanone, 1,1-diethoxy-3-phenyl- is a classic example of an acid-catalyzed acetalization reaction. The mechanism involves the initial formation of a hemiacetal intermediate, followed by the elimination of water and the addition of a second alcohol molecule. For successful synthesis, the key considerations are the use of an acid catalyst and the effective removal of water to drive the reaction equilibrium towards the product. While specific quantitative data for this exact compound is sparse, the general principles and protocols for acetal formation provide a robust framework for its synthesis in a laboratory setting. This guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis.

References

An In-depth Technical Guide on the Thermodynamic Stability of 1,1-diethoxy-3-phenylpropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical principles to predict its stability profile. It outlines key thermodynamic parameters, potential degradation pathways, and detailed experimental and computational protocols for its empirical determination. This guide is intended to serve as a valuable resource for researchers in drug development and organic synthesis, offering a foundational understanding of the stability of β-keto acetals.

Introduction

1,1-diethoxy-3-phenylpropan-2-one is a β-keto acetal, a functional group arrangement that presents unique stability characteristics. The molecule incorporates a ketone, which is susceptible to various nucleophilic additions and redox reactions, and an acetal, which is generally stable under neutral and basic conditions but labile in the presence of acid.[1] The phenyl group further influences the electronic properties and potential metabolic pathways of the compound. Understanding the thermodynamic stability of this molecule is crucial for its handling, storage, formulation, and for predicting its behavior in biological systems.

This guide will explore the key factors governing the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one, including bond energies, steric effects, and the influence of its functional groups.

Predicted Thermodynamic Data

While specific experimental values for 1,1-diethoxy-3-phenylpropan-2-one are not available in the current literature, we can estimate key thermodynamic parameters based on data from structurally related compounds such as aldehydes, ketones, and simple acetals. These estimations provide a baseline for understanding the molecule's energetic landscape.

| Thermodynamic Parameter | Predicted Value (Estimated) | Basis for Estimation |

| Enthalpy of Formation (ΔHf°) | -450 to -550 kJ/mol | Based on group contribution methods and comparison with known values for ketones and ethers. For example, the enthalpy of formation for acetaldehyde is approximately -166 kJ/mol[2] and for diethyl ether is -253 kJ/mol. The larger size and additional functional groups of the target molecule would lead to a more negative enthalpy of formation. |

| Gibbs Free Energy of Formation (ΔGf°) | -250 to -350 kJ/mol | Estimated from the enthalpy of formation and predicted entropy values. The formation is expected to be spontaneous under standard conditions. |

| Standard Molar Entropy (S°) | 450 to 550 J/(mol·K) | Estimated based on the molecular complexity and degrees of freedom. Larger molecules with more rotational and vibrational modes have higher entropy. |

| Heat Capacity (Cp) | 350 to 450 J/(mol·K) | Estimated based on the number of atoms and the complexity of the molecule, by analogy to similar-sized organic molecules. |

Note: These values are estimations and should be confirmed by experimental measurements or high-level computational studies.

Key Factors Influencing Thermodynamic Stability

The thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one is primarily determined by the interplay of its constituent functional groups: the acetal, the ketone, and the phenyl ring.

-

Acetal Group: The diethyl acetal is the most labile part of the molecule under acidic conditions. The presence of two ether linkages to a single carbon makes it susceptible to hydrolysis, which is a thermodynamically favorable process in the presence of water and acid.[3] Under neutral or basic conditions, the acetal is a stable protecting group.[1]

-

Ketone Group: The carbonyl group is a site of potential nucleophilic attack. While thermodynamically stable in isolation, its reactivity can be influenced by adjacent groups. The α-protons to the ketone are acidic (pKa ≈ 20), allowing for enolate formation under basic conditions.[4]

-

Phenyl Group: The benzyl group (phenylmethyl) attached to the carbonyl is electronically withdrawing, which can slightly destabilize the carbonyl group. However, it also provides steric bulk, which may hinder the approach of nucleophiles.

Potential Degradation Pathways

The primary degradation pathway for 1,1-diethoxy-3-phenylpropan-2-one is expected to be acid-catalyzed hydrolysis of the acetal. Thermal decomposition is also a possibility at elevated temperatures.

Acid-Catalyzed Hydrolysis

This is the most likely degradation route under physiological or acidic formulation conditions. The reaction proceeds via protonation of one of the ethoxy groups, followed by the loss of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water then leads to a hemiacetal, which is in equilibrium with the final ketone and ethanol products.[5]

Caption: Acid-catalyzed hydrolysis pathway of 1,1-diethoxy-3-phenylpropan-2-one.

Thermal Decomposition

At elevated temperatures, ketones can undergo decomposition. For 1,1-diethoxy-3-phenylpropan-2-one, this could involve cleavage of the C-C bonds adjacent to the carbonyl group, potentially leading to the formation of various smaller molecules. The exact products would depend on the specific conditions. For instance, thermal decomposition of acetaldehyde is known to produce methane and carbon monoxide.[6]

Caption: General representation of thermal decomposition.

Experimental Protocols for Determining Thermodynamic Stability

To empirically determine the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one, a combination of calorimetric and analytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to screen for thermal decomposition events.

-

Methodology:

-

A small, accurately weighed sample (1-5 mg) of 1,1-diethoxy-3-phenylpropan-2-one is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.

-

Bomb Calorimetry

-

Objective: To determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated.

-

Methodology:

-

A precisely weighed pellet of the compound is placed in a sample holder within a high-pressure stainless steel "bomb".

-

The bomb is filled with excess pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically.

-

The temperature change of the water is measured with high precision.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Isothermal Microcalorimetry

-

Objective: To study the kinetics and thermodynamics of slow degradation reactions, such as hydrolysis, under controlled conditions.

-

Methodology:

-

The sample is placed in a sealed ampoule with a relevant solvent (e.g., an acidic buffer to study hydrolysis).

-

The ampoule is placed in the microcalorimeter at a constant temperature.

-

The heat flow from the sample is monitored over time.

-

The rate and enthalpy of the degradation reaction can be determined from the heat flow data.

-

Caption: Experimental workflow for determining thermodynamic stability.

Computational Chemistry Protocols

Computational methods provide a powerful tool for predicting thermodynamic properties and exploring reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Calculations

-

Objective: To calculate the enthalpy of formation, Gibbs free energy, and to model reaction pathways.

-

Methodology:

-

The 3D structure of 1,1-diethoxy-3-phenylpropan-2-one is built and optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to minimize errors in the calculations.

-

Transition states for potential degradation pathways (e.g., hydrolysis) can be located and characterized to determine activation energies.

-

Caption: Computational workflow for thermodynamic property prediction.

Conclusion

While direct experimental data on the thermodynamic stability of 1,1-diethoxy-3-phenylpropan-2-one is currently lacking, a comprehensive understanding can be built upon the known chemistry of its constituent functional groups. The molecule is predicted to be stable under neutral and basic conditions, with the primary liability being the acid-catalyzed hydrolysis of the acetal group. The provided experimental and computational protocols offer a robust framework for obtaining empirical data and refining theoretical predictions. For researchers in drug development, a thorough characterization of the stability of this and related β-keto acetals is essential for ensuring product quality, efficacy, and safety.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetaldehyde [webbook.nist.gov]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Propanone, 1,1-diethoxy-3-phenyl-. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, provides available data for structurally analogous compounds, and details robust experimental protocols for accurate solubility determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to 2-Propanone, 1,1-diethoxy-3-phenyl-

2-Propanone, 1,1-diethoxy-3-phenyl-, also known as benzylacetone diethyl acetal, is an organic compound with the chemical formula C13H18O3.[1][2] Its structure consists of a phenyl group attached to a propanone backbone, with a diethyl acetal group at the first position. This combination of a non-polar phenyl group and more polar ether and ketone functionalities suggests a versatile solubility profile in a range of organic solvents.

Chemical and Physical Properties: [1][2]

-

Molecular Formula: C13H18O3

-

Molecular Weight: 222.28 g/mol

-

IUPAC Name: 1,1-diethoxy-3-phenylpropan-2-one

-

CAS Number: 19256-31-6

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- can be predicted by examining its structural features. The presence of the phenyl ring suggests solubility in aromatic solvents such as toluene and benzene. The diethyl acetal and ketone groups, containing oxygen atoms with lone pairs of electrons, can act as hydrogen bond acceptors, indicating potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol). However, the overall molecule is relatively large and lacks a hydrogen bond donor, which may limit its solubility in highly polar solvents like water.

Solubility Data of Structurally Similar Compounds

To provide a more concrete estimation of solubility, the following table summarizes the available solubility data for structurally analogous compounds. These compounds share key structural motifs with 2-Propanone, 1,1-diethoxy-3-phenyl- and can serve as valuable references.

| Compound Name | Structure | CAS Number | Reported Solubility in Organic Solvents |

| Benzylacetone (4-Phenyl-2-butanone) | C10H12O | 2550-26-7 | Soluble in alcohol and oils.[3][4] |

| Benzalacetone (4-Phenyl-3-buten-2-one) | C10H10O | 122-57-6 | Soluble in alcohol, chloroform, and diethyl ether.[5] |

| 1,3-Diphenyl-2-propanone (Dibenzyl ketone) | C15H14O | 102-04-5 | General physical and chemical data available, but specific solubility data is limited.[6][7] |

| Benzaldehyde diethyl acetal | C11H16O2 | 774-48-1 | Soluble in alcohol and oils.[8] |

This comparative data suggests that 2-Propanone, 1,1-diethoxy-3-phenyl- is likely to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires experimental validation. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

Procedure:

-

Add an excess amount of 2-Propanone, 1,1-diethoxy-3-phenyl- to a vial containing a known volume of the desired organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the supernatant or filter the sample through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the amount of dissolved solute in the sample taken from the shake-flask experiment.

Typical HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time. An isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV spectrophotometer at a wavelength where the compound has significant absorbance (to be determined by UV scan).

-

Column Temperature: 25 °C

Calibration: A standard stock solution of 2-Propanone, 1,1-diethoxy-3-phenyl- of known concentration is prepared and serially diluted to create a series of calibration standards. A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl-.

Caption: Logical workflow for solubility assessment and application.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 2-Propanone, 1,1-diethoxy-3-phenyl- in organic solvents. While direct quantitative data is limited, the information on structurally similar compounds and detailed experimental protocols offers a robust starting point for researchers. For precise and reliable data, the experimental determination of solubility using the shake-flask method coupled with a suitable analytical technique like HPLC is highly recommended.

References

- 1. 2-Propanone, 1,1-diethoxy-3-phenyl- | C13H18O3 | CID 87992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. benzyl acetone, 2550-26-7 [thegoodscentscompany.com]

- 4. Benzylacetone | 2550-26-7 [chemicalbook.com]

- 5. Benzalacetone CAS#: 122-57-6 [m.chemicalbook.com]

- 6. 2-Propanone, 1,3-diphenyl- (CAS 102-04-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Propanone, 1,3-diphenyl- [webbook.nist.gov]

- 8. BENZALDEHYDE DIETHYL ACETAL | 774-48-1 [chemicalbook.com]

An In-depth Technical Guide to 1,1-diethoxy-3-phenylpropan-2-one

This technical guide provides a comprehensive literature review of 1,1-diethoxy-3-phenylpropan-2-one, a ketone with potential applications in the pharmaceutical and fragrance industries. Due to the limited availability of direct research on this specific compound, this paper consolidates the existing data and presents logical inferences based on the chemistry of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1,1-diethoxy-3-phenylpropan-2-one is an organic compound with a molecular formula of C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol .[1] It is also known by other names such as 2-Propanone, 1,1-diethoxy-3-phenyl- and 1,1-Diethoxy-3-phenylacetone.[1] The compound's structure features a central ketone group, a benzyl substituent, and a diethyl acetal at the alpha position.

| Property | Value | Source |

| IUPAC Name | 1,1-diethoxy-3-phenylpropan-2-one | PubChem[1] |

| CAS Number | 19256-31-6 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈O₃ | PubChem[1] |

| Molecular Weight | 222.28 g/mol | PubChem[1] |

| Canonical SMILES | CCOC(C(=O)CC1=CC=CC=C1)OCC | PubChem[1] |

| InChI | InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | PubChem[1] |

| InChIKey | LFYMGSKZVOVUKZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 1,1-diethoxy-3-phenylpropan-2-one is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles and related transformations. A potential method involves the reaction of a 3-phenylpropylene derivative with an alkyl nitrite in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed.

Proposed Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

A potential route to synthesize the title compound is from a substituted 3-phenylpropylene. This reaction would proceed in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane derivative.[2] Subsequent hydrolysis of this intermediate would yield the desired phenylacetone derivative.[2]

Reaction Scheme:

Caption: Proposed synthetic pathway for 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocol (Hypothetical):

-

Step 1: Formation of the dialkoxypropane intermediate. In a round-bottom flask, the 3-phenylpropylene derivative would be dissolved in an inert solvent. The palladium catalyst and ethanol would then be added. The alkyl nitrite would be added dropwise to the reaction mixture at a controlled temperature, likely between 10°C and 90°C.[2] The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 2: Hydrolysis to the final product. Upon completion of the first step, the reaction mixture would be subjected to hydrolysis to convert the intermediate to 1,1-diethoxy-3-phenylpropan-2-one. This could be achieved by the addition of an aqueous acid.

-

Workup and Purification: The final product would be extracted from the reaction mixture using a suitable organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The crude product could be purified by column chromatography or distillation.

Spectroscopic Data (Predicted)

No specific spectroscopic data for 1,1-diethoxy-3-phenylpropan-2-one was found in the reviewed literature. However, based on its structure, the following characteristic peaks can be predicted.

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR | δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (s, 1H, CH(OEt)₂), 3.8 (s, 2H, CH₂Ph), 3.5-3.7 (q, 4H, OCH₂CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): ~200 (C=O), 134 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127 (Ar-CH), ~102 (CH(OEt)₂), ~62 (OCH₂CH₃), ~45 (CH₂Ph), ~15 (OCH₂CH₃) |

| IR | ν (cm⁻¹): ~1720 (C=O stretch), ~1100-1200 (C-O stretch), ~3030 (Ar C-H stretch), ~2900-3000 (Aliphatic C-H stretch) |

| Mass Spec | m/z: 222 (M⁺), fragments corresponding to the loss of ethoxy groups and the benzyl group. |

Biological Activity and Applications

However, the propan-1-one scaffold is a common motif in compounds with demonstrated biological activities. For instance, various 1,3-diphenylpropan-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These studies suggest that the propanone backbone can be a valuable starting point for the development of new therapeutic agents. Given its structure, 1,1-diethoxy-3-phenylpropan-2-one could be a precursor for the synthesis of more complex molecules with potential biological activities. Further research is needed to explore its pharmacological profile.

Conclusion

1,1-diethoxy-3-phenylpropan-2-one is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and material science. This guide has summarized the currently available information and provided a logical framework for its synthesis and characterization. The lack of detailed experimental and biological data highlights a significant gap in the scientific literature and presents an opportunity for future research to explore the properties and applications of this and related compounds. The proposed synthetic route and predicted spectroscopic data can serve as a valuable starting point for researchers interested in working with this molecule.

References

An In-depth Technical Guide to the Safety and Handling of 2-Propanone, 1,1-diethoxy-3-phenyl-

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of 2-Propanone, 1,1-diethoxy-3-phenyl-.

| Property | Value | Source |

| CAS Number | 19256-31-6 | ChemScene[1] |

| Molecular Formula | C₁₃H₁₈O₃ | - |

| Molecular Weight | 222.28 g/mol | - |

| IUPAC Name | 1,1-diethoxy-3-phenylpropan-2-one | - |

| Synonyms | Phenylacetone diethyl acetal | - |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Flash Point | Not specified | - |

| Solubility | Not specified | - |

| Density | Not specified | - |

Hazard Identification and Classification

Based on limited available information, 2-Propanone, 1,1-diethoxy-3-phenyl- is classified with the following hazards. It is crucial to handle this compound with care, assuming it may have other undocumented hazardous properties.

| Hazard Class | GHS Classification | Precautionary Statement | Source |

| Specific target organ toxicity, single exposure | Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation. | ChemScene[1] |

General Handling Precautions:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following experimental protocols are general best practices for handling chemical reagents in a laboratory setting and should be adapted to the specific risks identified for 2-Propanone, 1,1-diethoxy-3-phenyl-.

3.1. Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling volatile substances or performing operations that could generate aerosols.

-

Ensure safety showers and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[1] Inspect gloves for integrity before each use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

3.3. General Hygiene Practices:

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Procedure |